1H-Purin-6-amine, N-((4-nitrophenyl)methyl)-
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Overview
Description
1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- typically involves the alkylation of 1H-purin-6-amine with a 4-nitrobenzyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in DMF.
Major Products Formed:
Reduction: 1H-Purin-6-amine, N-((4-aminophenyl)methyl)-
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Purin-6-amine, N-methyl-
- 6-Amino-1-methylpurine
- 9-((4-Nitrophenyl)methyl)-9H-purin-6-amine
Uniqueness: 1H-Purin-6-amine, N-((4-nitrophenyl)methyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other purine derivatives that may lack such functional groups or possess different substituents .
Properties
CAS No. |
5134-49-6 |
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Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c19-18(20)9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7H,5H2,(H2,13,14,15,16,17) |
InChI Key |
AXYKSADFXHVJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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